5-Hydroxymethylchrysene

Descripción

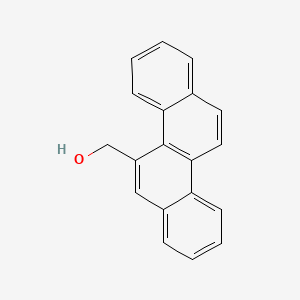

5-Hydroxymethylchrysene (5-HMC) is a hydroxylated derivative of 5-methylchrysene, a methyl-substituted polycyclic aromatic hydrocarbon (PAH). It is primarily formed via the metabolic activation of 5-methylchrysene in biological systems, particularly in rodent models such as mouse skin . 5-HMC is recognized for its potent tumorigenic activity, acting as a direct carcinogen through the formation of DNA adducts after enzymatic sulfation . Structurally, it features a hydroxymethyl (-CH2OH) group at the 5-position of the chrysene backbone, which enhances its reactivity compared to non-hydroxylated PAHs .

Propiedades

Número CAS |

67411-86-3 |

|---|---|

Fórmula molecular |

C19H14O |

Peso molecular |

258.3 g/mol |

Nombre IUPAC |

chrysen-5-ylmethanol |

InChI |

InChI=1S/C19H14O/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |

Clave InChI |

IBPJJMOCMKEXHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CO |

Otros números CAS |

67411-86-3 |

Sinónimos |

5-hydroxymethylchrysene |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The introduction of functional groups (e.g., methyl or hydroxymethyl) to the chrysene skeleton significantly alters physicochemical properties and biological activity. Key comparisons include:

Metabolic Activation and Genotoxicity

- This compound: Requires sulfation by sulfotransferases (e.g., hydroxysteroid sulfotransferase) to form 5-sulfooxymethylchrysene, a reactive metabolite that binds to DNA bases (e.g., guanine and adenine) to form adducts such as N<sup>2</sup>-[(chrysen-5-yl)methyl]guanosine . This sulfate ester is a potent bacterial mutagen in the presence of sulfotransferase systems .

- 5-Methylchrysene : Primarily metabolized to dihydrodiol epoxides, which form stable DNA adducts (e.g., anti-1,2-dihydrodiol-3,4-epoxide adducts) . Unlike 5-HMC, its tumorigenicity is indirect, relying on cytochrome P450-mediated activation .

- Chrysene: Lacks alkyl or hydroxyl groups, leading to weaker carcinogenicity. Its activation involves dihydrodiol epoxides, but with lower DNA-binding efficiency compared to methylated derivatives .

Tumorigenic Potency

- 5-HMC : In mouse skin studies, 5-HMC (116 nmol total dose) induced skin tumors in 90% of treated animals, significantly higher than 5-methylchrysene (45% incidence at 116 nmol) .

- 5-Methylchrysene: Shows moderate tumorigenicity, with metabolism to 5-HMC being a critical step in its carcinogenic pathway .

- Dimethylchrysenes : Exhibit variable tumor-initiating activities depending on methyl group positions, generally lower than 5-HMC .

Mechanistic Differences in DNA Adduct Formation

Implications for Human Health

- Ah Receptor (AhR) Signaling: While PAHs like benzo[a]pyrene strongly activate AhR, 5-HMC’s role in AhR-mediated toxicity remains underexplored. Its hydroxyl group may alter receptor binding compared to non-polar PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.